N-acetylmuramic acid

Description

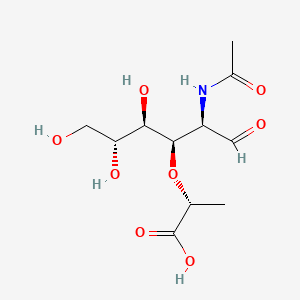

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOARVSUSWULNDI-TVVSKHENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893663 | |

| Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10597-89-4, 1856-93-5 | |

| Record name | N-Acetylmuramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmuramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001856935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmuramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMURAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FXU111L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the structure of N-acetylmuramic acid?

An In-depth Technical Guide to the Structure of N-Acetylmuramic Acid

Introduction

This compound (MurNAc or NAM) is a pivotal monosaccharide derivative that, along with N-acetylglucosamine (GlcNAc), forms the glycan backbone of peptidoglycan, an essential polymer in most bacterial cell walls.[1][2] Its unique structure, particularly the linkage of a lactic acid moiety to GlcNAc, provides the attachment point for the peptide side chains that are crucial for the cross-linking and structural integrity of the peptidoglycan mesh.[2] This guide provides a detailed examination of the structure of this compound, its physicochemical properties, the experimental protocols used for its characterization, and its role in key biological pathways.

Core Structure and Chemical Identity

This compound is chemically an ether of N-acetylglucosamine and D-lactic acid.[2] The systematic IUPAC name for the pyranose form is (2R)-2-{[(2R,3R,4R,5R)-2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy}propanoic acid.[3][4] It is a nine-carbon monosaccharide that is a fundamental component of the repeating disaccharide unit of peptidoglycan.[1]

The key structural features of this compound include:

-

A pyranose ring derived from glucose.

-

An acetamido group at the C-2 position.

-

A D-lactyl ether linkage at the C-3 position. This lactic acid moiety is the site of attachment for a short peptide chain, typically starting with L-alanine, which is essential for the cross-linking of peptidoglycan strands.[1]

The alternating sequence of N-acetylglucosamine and this compound is connected by β-(1,4)-glycosidic bonds to form the glycan chains of peptidoglycan.[5]

Physicochemical and Quantitative Data

The structural and physicochemical properties of this compound are summarized in the table below. While precise experimental bond lengths and angles are best obtained from dedicated crystallographic databases, computed properties provide a reliable estimation of its molecular characteristics.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₉NO₈ | [2][4][6] |

| Molecular Weight | 293.27 g/mol | [4][6] |

| Exact Mass | 293.11106656 Da | [4][6] |

| IUPAC Name | (2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | [4] |

| CAS Number | 10597-89-4 | [6] |

| Topological Polar Surface Area | 153 Ų | [6] |

| Hydrogen Bond Donor Count | 5 | [6] |

| Hydrogen Bond Acceptor Count | 9 | [6] |

| Rotatable Bond Count | 5 | [6] |

Experimental Protocols for Structural Characterization

The determination of the structure of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Below are representative protocols for key analytical methods.

Protocol 1: X-Ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms, bond lengths, and bond angles.

1. Crystallization:

- Obtain highly pure this compound.

- Prepare a saturated solution of this compound in a suitable solvent system (e.g., water-ethanol mixture).

- Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7]

2. Data Collection:

- Mount a suitable crystal on a goniometer.

- Cool the crystal in a cryostream (e.g., at 100 K) to minimize radiation damage.

- Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron source).[8]

- Rotate the crystal and collect diffraction patterns at various orientations using an X-ray detector.[8]

3. Structure Solution and Refinement:

- Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

- Solve the phase problem using direct methods or Patterson functions.

- Generate an initial electron density map.

- Build the atomic model of this compound into the electron density map.

- Refine the model against the experimental data to optimize atomic coordinates, and thermal parameters, yielding a final structure with low R-factors.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the connectivity and stereochemistry of this compound in solution.

1. Sample Preparation:

- Dissolve 5-10 mg of purified this compound in a deuterated solvent (e.g., D₂O).

- Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

- Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

- Acquire a one-dimensional ¹H NMR spectrum to identify all proton signals.

- Acquire a one-dimensional ¹³C NMR spectrum (with proton decoupling) to identify all carbon signals.

- Perform two-dimensional NMR experiments such as:

- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings and identify adjacent protons.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the connectivity between the sugar and lactyl moieties.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which helps in defining the stereochemistry and conformation.

3. Spectral Analysis:

- Process the acquired data (Fourier transformation, phasing, and baseline correction).

- Assign all ¹H and ¹³C chemical shifts based on the correlation experiments.

- Analyze coupling constants (J-values) from the ¹H NMR spectrum to determine dihedral angles and confirm stereochemistry.

- Interpret NOESY cross-peaks to confirm the three-dimensional structure.

Protocol 3: Quantitative Analysis by HPLC-MS

This protocol details a method for the quantification of this compound derivatives, such as MurNAc-6P, from bacterial cell extracts.[9][10]

1. Sample Preparation (Cell Extracts):

- Grow bacterial cultures (e.g., E. coli) to a desired optical density.[10]

- Harvest cells by centrifugation.

- Disintegrate cells (e.g., by sonication or bead beating) and prepare soluble cell extracts.

- Precipitate proteins by adding ice-cold acetone (e.g., 4 volumes of acetone to 1 volume of extract).[10]

- Centrifuge to remove precipitated proteins and transfer the supernatant to a new tube.

- Dry the cytosolic fractions under vacuum and resuspend in a known volume of water prior to analysis.[10]

2. HPLC-MS Analysis:

- Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC column).

- Perform a gradient elution using a mobile phase system appropriate for polar analytes (e.g., acetonitrile and ammonium formate buffer).

- Couple the HPLC eluent to a mass spectrometer (e.g., a time-of-flight or triple quadrupole instrument) operating in negative ion mode.

- Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated molecule of interest (e.g., m/z 372.070 for MurNAc-6P).[9]

3. Data Analysis:

- Generate extracted ion chromatograms (EICs) for the target analyte.

- Integrate the peak area of the analyte.

- Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of a purified standard.[11]

Biological Pathways and Relationships

This compound is central to two critical processes involving bacteria: the biosynthesis of their cell wall and the recognition of bacteria by the innate immune system of host organisms.

Biosynthesis of this compound and Peptidoglycan

The synthesis of this compound is an early, cytoplasmic step in the overall peptidoglycan biosynthesis pathway. It begins with UDP-N-acetylglucosamine (UDP-GlcNAc).

Caption: Cytoplasmic and membrane-associated steps of peptidoglycan biosynthesis.

This pathway begins in the cytoplasm with the conversion of UDP-GlcNAc to UDP-MurNAc, which is then sequentially decorated with amino acids to form the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[5] This precursor is then transferred to a lipid carrier (bactoprenol phosphate) on the inner surface of the cell membrane, forming Lipid I. The addition of a GlcNAc residue creates Lipid II, which is subsequently flipped to the outer surface of the membrane and incorporated into the growing peptidoglycan layer by transglycosylases and transpeptidases.[5]

Innate Immune Recognition of Peptidoglycan Fragments

The host innate immune system has evolved to recognize conserved microbial structures, known as microbe-associated molecular patterns (MAMPs). Peptidoglycan and its breakdown products, which contain this compound, are potent MAMPs.[1] Cytosolic pattern recognition receptors (PRRs), particularly NOD1 and NOD2, are responsible for detecting these fragments.[12]

-

NOD2 primarily recognizes muramyl dipeptide (MDP), which consists of this compound linked to L-alanyl-D-isoglutamine.

-

NOD1 recognizes a larger fragment containing diaminopimelic acid (DAP), which is characteristic of Gram-negative bacteria.

The recognition of these MurNAc-containing fragments triggers a signaling cascade that leads to the activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines and antimicrobial peptides.[12]

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Acetyl-Muramic Acid | C11H19NO8 | CID 5462244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H19NO8 | CID 82756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of N-Acetylmuramic Acid in Bacterial Peptidoglycan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, a unique and essential structure that provides integrity and shape to most bacteria. As a central component of peptidoglycan, NAM's distinct chemical features, particularly its lactyl ether moiety, are critical for the three-dimensional architecture and resilience of this protective layer. This technical guide provides an in-depth exploration of the function of this compound within bacterial peptidoglycan, detailing its structural significance, biosynthetic pathway, and its role as a key target for antimicrobial agents. Furthermore, this document outlines detailed experimental protocols for the analysis of peptidoglycan structure and the enzymes involved in its synthesis, and presents quantitative data and visual representations of key pathways to serve as a comprehensive resource for researchers in microbiology and drug development.

Introduction: The Architectural Significance of this compound

The bacterial cell wall is a remarkable macromolecular structure, essential for bacterial survival, that encases the cytoplasmic membrane.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, also known as murein, a massive, mesh-like polymer.[2] This intricate network is composed of linear glycan strands cross-linked by short peptides. The glycan backbone consists of alternating β-(1,4)-linked N-acetylglucosamine (NAG) and this compound (NAM) residues.[2]

This compound is a unique monosaccharide derivative, formed by the ether linkage of lactic acid to the C3 hydroxyl group of N-acetylglucosamine.[3] This seemingly minor modification is of profound functional importance. The carboxyl group of the lactyl moiety serves as the attachment point for a short peptide stem, typically consisting of three to five amino acids.[2] It is through these peptide stems that adjacent glycan chains are cross-linked, creating a robust, three-dimensional sacculus that envelops the cell. This cross-linked structure provides the cell wall with its characteristic strength and rigidity, enabling it to withstand the high internal osmotic pressure and maintain the cell's shape.[1] The critical role of NAM in anchoring the peptide cross-links makes it a focal point in our understanding of bacterial cell wall biology and a prime target for antibiotic intervention.[3]

The Structural Role and Chemistry of this compound

The precise arrangement of atoms and bonds within this compound and its integration into the peptidoglycan polymer are fundamental to its function. While extensive crystallographic data for isolated NAM is limited, computational models and structural studies of related molecules provide valuable insights into its stereochemistry and bond characteristics.

Molecular Structure

The structure of this compound is presented below. The key feature is the D-lactyl group attached via an ether linkage to the C3 position of N-acetylglucosamine.

Table 1: Key Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₉NO₈ | [3] |

| Molar Mass | 293.27 g/mol | [4] |

| IUPAC Name | (2R)-2-[[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy]propanoic acid | [4] |

Peptidoglycan Composition: Quantitative Insights

The proportion of peptidoglycan, and by extension NAM, in the bacterial cell wall varies significantly between Gram-positive and Gram-negative bacteria. This quantitative difference is a key factor in the differential Gram staining reaction and has significant implications for cell wall integrity and susceptibility to antibiotics.

Table 2: Quantitative Peptidoglycan Composition in Model Bacteria

| Bacterial Species | Gram Type | Peptidoglycan Percentage of Dry Cell Wall Weight | Peptidoglycan Layer Thickness (nm) | Key Peptide Stem Variation | References |

| Escherichia coli | Gram-Negative | ~10% | 2-7 | meso-diaminopimelic acid (m-DAP) at position 3 | [2][5] |

| Staphylococcus aureus | Gram-Positive | 40-90% | 20-80 | L-lysine at position 3 with a pentaglycine interbridge | [2][6][7] |

The Biosynthesis of this compound and Peptidoglycan

The synthesis of peptidoglycan is a complex, multi-step process that begins in the cytoplasm and is completed in the periplasm (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria). The initial cytoplasmic steps are dedicated to the synthesis of the UDP-activated precursors, including UDP-N-acetylmuramic acid.

Cytoplasmic Synthesis of UDP-N-Acetylmuramyl-Pentapeptide

The synthesis of the NAM-peptide precursor is a critical phase, involving a series of enzymatic reactions catalyzed by the Mur enzymes.

-

Synthesis of UDP-N-acetylmuramic acid: The pathway begins with UDP-N-acetylglucosamine (UDP-NAG). The enzyme MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-NAG. Subsequently, the enolpyruvyl-UDP-NAG is reduced by the NADPH-dependent reductase MurB to form UDP-N-acetylmuramic acid (UDP-NAM).[8][9]

-

Sequential addition of amino acids: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add the amino acids of the peptide stem to the lactyl carboxyl group of UDP-NAM. The final precursor in the cytoplasm is UDP-N-acetylmuramyl-pentapeptide.

Inhibition by Fosfomycin

The antibiotic fosfomycin is a potent inhibitor of MurA.[10][11] It acts as a PEP analog and forms a covalent adduct with a cysteine residue in the active site of MurA, thereby irreversibly inactivating the enzyme and blocking the first committed step in peptidoglycan biosynthesis.[10][12][13]

Table 3: Kinetic Parameters of Key Enzymes in NAM Biosynthesis

| Enzyme | Substrate(s) | Kₘ | Vₘₐₓ or kₖₐₜ | Inhibitor | Kᵢ | References |

| MurA (E. coli) | UDP-NAG, PEP | Kₘ(UDP-NAG) ≈ 4-12 µM, Kₘ(PEP) ≈ 10-20 µM | kₖₐₜ ≈ 50-100 s⁻¹ | Fosfomycin | Irreversible inhibitor | [11][13][14][15][16] |

| MurB (E. coli) | Enolpyruvyl-UDP-NAG, NADPH | Kₘ(enolpyruvyl-UDP-NAG) ≈ 5-15 µM, Kₘ(NADPH) ≈ 20-50 µM | kₖₐₜ ≈ 10-30 s⁻¹ | - | - | [14][15][16] |

Note: Kinetic parameters can vary depending on the specific experimental conditions (pH, temperature, buffer composition).

Membrane-Associated Steps and Cross-linking

The completed UDP-NAM-pentapeptide precursor is then transferred to a lipid carrier, undecaprenyl phosphate, on the inner leaflet of the cytoplasmic membrane. After the addition of NAG, the complete peptidoglycan monomer is flipped to the outer leaflet. Here, transglycosylases polymerize the glycan strands, and transpeptidases catalyze the formation of peptide cross-links, releasing the terminal D-alanine in the process.

This compound and Innate Immune Recognition

The bacterial cell wall, and specifically fragments of peptidoglycan containing NAM, are potent elicitors of the host innate immune response. These molecules are recognized as microbe-associated molecular patterns (MAMPs) by pattern recognition receptors (PRRs).

NOD-Like Receptor Signaling

The cytosolic NOD-like receptors (NLRs), NOD1 and NOD2, are key sensors of peptidoglycan fragments.[1][15][17]

-

NOD1 primarily recognizes diaminopimelic acid (DAP)-containing muropeptides, which are characteristic of Gram-negative bacteria.

-

NOD2 recognizes muramyl dipeptide (MDP), the core NAM-L-Ala-D-isoGln motif found in the peptidoglycan of most bacteria.

Upon binding to their respective ligands, NOD1 and NOD2 undergo a conformational change, leading to their oligomerization and the recruitment of the serine-threonine kinase RIPK2. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and peptidoglycan.

Extraction and Analysis of Muropeptides by HPLC

This protocol describes the isolation of peptidoglycan from bacterial cells and its subsequent analysis by high-performance liquid chromatography (HPLC).[14][18]

Materials:

-

Bacterial culture

-

Sodium dodecyl sulfate (SDS)

-

Pronase E

-

Mutanolysin or lysozyme

-

Sodium phosphate buffer (pH 4.9)

-

Sodium borate buffer (pH 9.0)

-

Sodium borohydride

-

Orthophosphoric acid

-

HPLC system with a C18 reverse-phase column

-

HPLC solvents: Solvent A (50 mM sodium phosphate, pH 4.35), Solvent B (methanol or acetonitrile)

Procedure:

-

Cell Lysis and Peptidoglycan Isolation:

-

Harvest bacterial cells from culture by centrifugation.

-

Resuspend the cell pellet in a small volume of media or PBS.

-

Add an equal volume of boiling 8% SDS solution and boil for 30 minutes with stirring to lyse the cells.

-

Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation.

-

Wash the sacculi repeatedly with sterile water to remove SDS.

-

-

Enzymatic Digestion:

-

Treat the purified sacculi with Pronase E to digest any remaining proteins.

-

Wash the sacculi to remove Pronase E.

-

Resuspend the sacculi in 50 mM sodium phosphate buffer (pH 4.9).

-

Add mutanolysin or lysozyme and incubate overnight at 37°C to digest the glycan backbone into muropeptides.

-

-

Reduction of Muropeptides:

-

Inactivate the muramidase by boiling.

-

Adjust the pH of the muropeptide solution to 9.0 with sodium borate buffer.

-

Add a fresh solution of sodium borohydride to reduce the C1 anomeric carbon of the muramic acid to muramitol. This prevents the formation of multiple anomers and simplifies the chromatogram.

-

Stop the reaction by adding orthophosphoric acid to adjust the pH to ~4.

-

-

HPLC Analysis:

-

Filter the reduced muropeptide sample.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the muropeptides using a gradient of Solvent B in Solvent A.

-

Monitor the elution profile by measuring absorbance at 205 nm.

-

Individual muropeptide peaks can be collected for further analysis by mass spectrometry to determine their composition.

-

Continuous Fluorometric Assay for Transglycosylase Activity

This assay continuously monitors the polymerization of lipid II into glycan chains using a fluorescently labeled lipid II analog.

Materials:

-

Purified transglycosylase enzyme

-

Fluorescently labeled Lipid II substrate (e.g., Dansyl-Lipid II)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the fluorescent Lipid II substrate in a cuvette.

-

Place the cuvette in a temperature-controlled fluorometer.

-

Initiate the reaction by adding the purified transglycosylase.

-

Monitor the increase in fluorescence intensity over time. The polymerization of Lipid II leads to a change in the local environment of the fluorophore, resulting in an increase in fluorescence.

-

The initial rate of the reaction can be calculated from the linear portion of the fluorescence versus time plot.

-

To test for inhibitors, pre-incubate the enzyme with the potential inhibitor before adding the substrate.

Continuous Spectrophotometric Assay for Transpeptidase Activity

This coupled enzyme assay measures the D-alanine released during the transpeptidation reaction.

Materials:

-

Purified transpeptidase enzyme

-

Peptidoglycan precursor substrate (e.g., Lipid II or a synthetic peptide mimic)

-

D-amino acid oxidase (DAAO)

-

Horseradish peroxidase (HRP)

-

A chromogenic peroxidase substrate (e.g., Amplex Red)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DAAO, HRP, and the chromogenic substrate in a cuvette.

-

Add the peptidoglycan precursor substrate.

-

Place the cuvette in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding the purified transpeptidase.

-

The transpeptidase releases D-alanine, which is then oxidized by DAAO, producing hydrogen peroxide.

-

HRP uses the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a colored product.

-

Monitor the increase in absorbance at the appropriate wavelength for the colored product over time.

-

The rate of the transpeptidation reaction is proportional to the rate of color formation.

Visualizing Key Pathways and Workflows

Graphical representations of complex biological processes are invaluable for comprehension and communication. The following diagrams were generated using the DOT language of Graphviz.

Peptidoglycan Recognition and Signaling Pathway

Caption: Innate immune recognition of peptidoglycan fragments.

Experimental Workflow for Muropeptide Analysis

Caption: Workflow for the analysis of bacterial peptidoglycan muropeptides.

Conclusion

This compound is not merely a passive structural component of the bacterial cell wall; it is the linchpin that enables the formation of the highly cross-linked peptidoglycan sacculus. Its unique lactyl ether moiety provides the crucial attachment point for the peptide stems that are essential for the structural integrity and rigidity of this protective layer. The biosynthetic pathway of NAM is a validated and highly attractive target for the development of novel antibiotics, as exemplified by the long-standing clinical use of fosfomycin. Furthermore, the recognition of NAM-containing peptidoglycan fragments by the innate immune system underscores its importance in host-pathogen interactions. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to further investigate the intricate biology of the bacterial cell wall, paving the way for the discovery of new therapeutic strategies to combat bacterial infections.

References

- 1. nrel.colostate.edu [nrel.colostate.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. N-Acetyl-Muramic Acid | C11H19NO8 | CID 5462244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Escherichia coli Peptidoglycan Structure and Mechanics as Predicted by Atomic-Scale Simulations | PLOS Computational Biology [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Staphylococcus aureus Survives with a Minimal Peptidoglycan Synthesis Machine but Sacrifices Virulence and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nutrient-dependent Structural Changes in S. aureus Peptidoglycan Revealed by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 9. This compound | C11H19NO8 | CID 82756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 11. Enzyme Kinetics [www2.chem.wisc.edu]

- 12. Untitled Document [ucl.ac.uk]

- 13. studyaid.no [studyaid.no]

- 14. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of N-acetylmuramic Acid in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a vital organelle that provides structural integrity and protection from the external environment. A key component of the cell wall in most bacteria is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of NAM is a critical process for bacterial survival and represents a prime target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the prokaryotic NAM biosynthesis pathway, detailing the enzymatic steps, kinetic parameters of the involved enzymes, and experimental protocols for their study.

The this compound Biosynthesis Pathway

The synthesis of UDP-N-acetylmuramic acid, the activated precursor for peptidoglycan synthesis, occurs in the cytoplasm through a series of enzymatic reactions catalyzed by the Mur enzymes (MurA-F). The pathway begins with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), which is derived from central metabolism.

The overall pathway can be visualized as follows:

Caption: The cytoplasmic biosynthesis pathway of UDP-N-acetylmuramic acid pentapeptide.

Enzymatic Steps and Kinetic Data

The biosynthesis of NAM is a sequential process involving six key enzymes. The kinetic parameters for these enzymes are crucial for understanding the efficiency of each step and for the design of potent inhibitors.

MurA: UDP-N-acetylglucosamine 1-carboxyvinyltransferase

MurA catalyzes the first committed step in NAM biosynthesis, the transfer of an enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc.[1] This reaction forms UDP-N-acetylglucosamine-enolpyruvate.[2] The enzyme is the target of the antibiotic fosfomycin.[3]

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli | UDP-GlcNAc | 15 | - | - | [4] |

| Escherichia coli | PEP | - | - | - | |

| Haemophilus influenzae | UDP-GlcNAc | 6.4 ± 0.6 | 18 ± 1 | - | |

| Haemophilus influenzae | PEP | 11 ± 1 | 18 ± 1 | - | |

| Enterobacter cloacae | UDP-GlcNAc | 12 ± 2 | 26 ± 2 | - | |

| Enterobacter cloacae | PEP | 20 ± 3 | 26 ± 2 | - |

MurB: UDP-N-acetylenolpyruvoylglucosamine reductase

MurB catalyzes the reduction of the enolpyruvyl group of UDP-N-acetylglucosamine-enolpyruvate to a D-lactyl group, forming UDP-NAM.[5] This reaction utilizes NADPH as a cofactor.

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli | UDP-GlcNAc-enolpyruvate | 16 ± 2 | 2.5 ± 0.1 | - | |

| Escherichia coli | NADPH | 29 ± 3 | 2.5 ± 0.1 | - | |

| Staphylococcus aureus | UDP-GlcNAc-enolpyruvate | 4.3 ± 0.5 | 1.9 ± 0.1 | - | |

| Staphylococcus aureus | NADPH | 42 ± 5 | 1.9 ± 0.1 | - |

MurC: UDP-N-acetylmuramate:L-alanine ligase

MurC is the first of the four Mur ligases and is responsible for the ATP-dependent addition of L-alanine to UDP-NAM.[6]

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli | UDP-NAM | 100 | - | 17.3 | [7] |

| Escherichia coli | L-Alanine | 20 | - | 17.3 | [7] |

| Escherichia coli | ATP | 450 | - | 17.3 | [7] |

| Verrucomicrobium spinosum | UDP-NAM | 80 ± 10 | - | - | [8][9] |

| Verrucomicrobium spinosum | L-Alanine | 210 ± 20 | - | - | [8][9] |

| Verrucomicrobium spinosum | ATP | 200 ± 20 | - | - | [8][9] |

MurD: UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase

MurD catalyzes the ATP-dependent addition of D-glutamate to the L-alanine residue of UDP-MurNAc-L-alanine.[10]

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli | UDP-MurNAc-L-Ala | 160 ± 20 | 0.45 ± 0.02 | - | |

| Escherichia coli | D-Glutamate | 110 ± 10 | 0.45 ± 0.02 | - | |

| Escherichia coli | ATP | 120 ± 10 | 0.45 ± 0.02 | - | |

| Mycobacterium tuberculosis | UDP-MurNAc-L-Ala | 38 ± 4 | - | 0.8 | [11] |

| Mycobacterium tuberculosis | D-Glutamate | 150 ± 15 | - | 0.8 | [11] |

| Mycobacterium tuberculosis | ATP | 120 ± 12 | - | 0.8 | [11] |

MurE: UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase

MurE adds the third amino acid, typically meso-diaminopimelic acid (m-DAP) in Gram-negative and some Gram-positive bacteria, to the peptide chain in an ATP-dependent manner.[12]

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli | UDP-MurNAc-dipeptide | 2.5 ± 0.3 | 0.23 ± 0.01 | - | |

| Escherichia coli | m-DAP | 21 ± 2 | 0.23 ± 0.01 | - | |

| Escherichia coli | ATP | 40 ± 4 | 0.23 ± 0.01 | - | |

| Mycobacterium tuberculosis | UDP-MurNAc-dipeptide | 23 ± 2 | - | 1.3 | [11] |

| Mycobacterium tuberculosis | m-DAP | 42 ± 5 | - | 1.3 | [11] |

| Mycobacterium tuberculosis | ATP | 85 ± 9 | - | 1.3 | [11] |

MurF: UDP-N-acetylmuramoyl-tripeptide:D-alanyl-D-alanine ligase

MurF completes the synthesis of the UDP-MurNAc-pentapeptide precursor by adding the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide.[13] This reaction is also ATP-dependent.

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Escherichia coli | UDP-MurNAc-tripeptide | 2.5 ± 0.4 | 0.33 ± 0.02 | - | |

| Escherichia coli | D-Ala-D-Ala | 200 ± 20 | 0.33 ± 0.02 | - | |

| Escherichia coli | ATP | 150 ± 20 | 0.33 ± 0.02 | - | |

| Mycobacterium tuberculosis | UDP-MurNAc-tripeptide | 45 ± 5 | - | 0.9 | [11] |

| Mycobacterium tuberculosis | D-Ala-D-Ala | 220 ± 25 | - | 0.9 | [11] |

| Mycobacterium tuberculosis | ATP | 130 ± 15 | - | 0.9 | [11] |

Experimental Protocols

Standardized assays are essential for studying the kinetics of the Mur enzymes and for screening potential inhibitors. Below are representative protocols for assaying the activity of each enzyme.

Experimental Workflow for Mur Enzyme Assays

Caption: A generalized workflow for performing Mur enzyme activity assays.

MurA Activity Assay (Phosphate Detection Method)

This assay measures the release of inorganic phosphate (Pi) from PEP during the MurA-catalyzed reaction.

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, UDP-GlcNAc, and PEP.

-

For inhibitor screening, add the test compound and pre-incubate with the enzyme for 10-30 minutes at 37°C.[14]

-

Initiate the reaction by adding purified MurA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and detect the released phosphate by adding the malachite green reagent.

-

Measure the absorbance at 650 nm.[15]

-

MurB Activity Assay (NADPH Depletion Method)

This assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.[16]

-

Reagents:

-

Procedure:

-

First, generate the MurB substrate by running a MurA reaction to completion.

-

In a new reaction, combine the assay buffer, the MurA reaction product, and NADPH.

-

Initiate the reaction by adding purified MurB.

-

Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

MurC, MurD, MurE, and MurF Ligase Activity Assay (Malachite Green Method)

This is a common method for assaying the ATP-dependent Mur ligases by detecting the released inorganic phosphate.[17]

-

Reagents (General):

-

Specific Substrates:

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the specific UDP-sugar substrate, the specific amino acid/peptide substrate, and ATP.

-

For inhibitor screening, add the test compound and pre-incubate with the enzyme.

-

Initiate the reaction by adding the purified Mur ligase.

-

Incubate at 37°C for 15-60 minutes.[17]

-

Stop the reaction and detect the released phosphate by adding the malachite green reagent.

-

Measure the absorbance at 650 nm.[17]

-

Conclusion and Future Directions

The biosynthesis pathway of this compound is a well-characterized and essential process in prokaryotes, making it an attractive target for the development of novel antibiotics. The Mur enzymes, particularly MurA and the Mur ligases, have been the focus of extensive research for inhibitor discovery. The data and protocols presented in this guide provide a solid foundation for researchers in this field. Future efforts in drug development may focus on the design of inhibitors that target multiple enzymes in the pathway or interfere with the potential protein-protein interactions between the Mur enzymes, which are thought to form a multi-enzyme complex.[9] Further elucidation of the regulatory mechanisms governing this pathway will also open new avenues for therapeutic intervention.

References

- 1. Enzyme Kinetics [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial MurC assay kits [profoldin.com]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target [mdpi.com]

- 12. Essential residues for the enzyme activity of ATP-dependent MurE ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacterial MurF assay kits [profoldin.com]

- 14. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mobitec.com [mobitec.com]

- 16. Development of a one-pot assay for screening and identification of Mur pathway inhibitors in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzyme assays for inhibition of Mur ligases [bio-protocol.org]

The Discovery and Scientific Journey of N-Acetylmuramic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of N-acetylmuramic acid (MurNAc) research. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the pivotal experiments, key scientific figures, and the evolution of our understanding of this critical bacterial cell wall component.

A Landmark Discovery: The Identification of a Novel Amino Sugar

The story of this compound is intrinsically linked to the quest to understand the structure of the bacterial cell wall and the mechanism of action of penicillin. In the mid-20th century, it became evident that bacteria possessed a unique and rigid outer layer, the composition of which was largely unknown.

A pivotal moment in this scientific journey was the 1959 publication by R. E. Strange and L. H. Kent, which detailed the isolation, characterization, and chemical synthesis of a novel amino sugar, which they named muramic acid.[1] This discovery provided a crucial piece of the puzzle in elucidating the structure of the bacterial cell wall.

Early Research and the Link to Penicillin's Action

Concurrent with the structural work on the bacterial cell wall, researchers like James T. Park and Jack L. Strominger were investigating the effects of penicillin on bacterial metabolism. In 1957, they observed that penicillin treatment of Staphylococcus aureus led to the accumulation of a uridine nucleotide-linked precursor of the cell wall.[2] This precursor was later identified as UDP-N-acetylmuramic acid linked to a pentapeptide, now famously known as "Park's nucleotide". This finding was a critical breakthrough, suggesting that penicillin inhibits a late stage in cell wall synthesis.

The Central Role of this compound in Peptidoglycan Structure

Subsequent research firmly established this compound as a cornerstone of the bacterial cell wall polymer, peptidoglycan (also known as murein).[2][3][4][5] Peptidoglycan is a massive, mesh-like molecule that encases the bacterial cell, providing structural integrity and protection against osmotic lysis.[3][6]

The fundamental structure of peptidoglycan consists of linear glycan chains of alternating N-acetylglucosamine (GlcNAc) and this compound (MurNAc) residues linked by β-(1,4)-glycosidic bonds.[6] The defining feature of MurNAc is the covalent attachment of a short peptide stem to its lactyl group.[4] These peptide stems, typically composed of both L- and D-amino acids, are then cross-linked to the peptide stems of adjacent glycan chains, creating the rigid, three-dimensional structure of the cell wall.[4][6]

Quantitative Data from Foundational Research

The early studies on this compound provided the first quantitative insights into its abundance and the effects of antibiotics on its metabolic pathway.

| Parameter | Organism | Condition | Result | Reference |

| Muramic Acid Content | Spore coats of Bacillus subtilis | - | Approximately 0.5% of the dry weight of the spore coats | Strange & Kent, 1959 |

| Accumulation of UDP-MurNAc derivative | Staphylococcus aureus | Penicillin treatment | Accumulation of a uridine nucleotide containing N-acetylamino sugar, D-glutamic acid, L-lysine, and D- and L-alanine | Park, 1952 |

Experimental Protocols from the Discovery Era

The pioneering work of Strange and Kent involved a series of meticulous experimental procedures to isolate and characterize muramic acid. These methods, while foundational, laid the groundwork for the more advanced analytical techniques used today.

Isolation of Muramic Acid from Bacterial Spore Coats (Strange and Kent, 1959)

-

Source Material: Spore coats of Bacillus subtilis.

-

Initial Treatment: The spore coats were washed and then hydrolyzed.

-

Hydrolysis: The material was treated with acid to break down the peptidoglycan and release its constituent components.

-

Chromatographic Separation: The hydrolysate was subjected to paper chromatography to separate the various amino acids and amino sugars.

-

Elution and Crystallization: The band corresponding to muramic acid was cut from the chromatogram, and the compound was eluted and crystallized.

Characterization of Muramic Acid

-

Elemental Analysis: The crystallized muramic acid was subjected to elemental analysis to determine its empirical formula.

-

Colorimetric Assays: Various colorimetric tests were used to identify the functional groups present in the molecule.

-

Degradation Studies: The molecule was chemically degraded, and the products were identified to deduce its structure.

Visualizing the Discovery and Synthesis of this compound

The following diagrams illustrate the key historical discoveries and the biosynthetic pathway of the peptidoglycan precursor involving this compound.

Caption: Logical flow of key discoveries in this compound research.

References

- 1. Mode of action of penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillin: its basic site of action as an inhibitor of a peptide cross-linking reaction in cell wall mucopeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. bnmv.ac.in [bnmv.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-acetylmuramic Acid and N-acetylglucosamine: Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of N-acetylmuramic acid (NAM) and N-acetylglucosamine (GlcNAc), two critical monosaccharides fundamental to bacterial survival and eukaryotic cell regulation. We will delve into a detailed comparison of their molecular structures, explore their synergistic and distinct functional roles, and outline key experimental protocols for their study. This document is intended to serve as a valuable resource for professionals in microbiology, immunology, and drug development.

Structural Comparison: The Foundation of Function

N-acetylglucosamine (GlcNAc) and this compound (NAM) are the two core building blocks of the glycan backbone of bacterial peptidoglycan.[1] Both are derivatives of glucose, but a single, critical structural modification to NAM dictates their profoundly different functional capabilities.

N-acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose, formed between glucosamine and acetic acid.[2] It is a ubiquitous structural component in nature, forming the polymer chitin, which constitutes the exoskeletons of arthropods and the cell walls of most fungi.[2]

This compound (NAM) is the defining feature of bacterial peptidoglycan.[3] Its structure is that of GlcNAc with the addition of a D-lactyl acid ether linked to the hydroxyl group on carbon 3 (C3).[4] This lactyl group is the exclusive attachment point for the short peptide chains that cross-link the glycan strands, giving the bacterial cell wall its essential rigidity.[1][4]

Quantitative Molecular Data

The fundamental structural and chemical properties of GlcNAc and NAM are summarized below for direct comparison.

| Property | N-acetylglucosamine (GlcNAc) | This compound (NAM) | Reference(s) |

| Chemical Formula | C₈H₁₅NO₆ | C₁₁H₁₉NO₈ | [2] |

| Molar Mass | 221.21 g/mol | 293.272 g/mol | [2][4] |

| Core Structure | Amide of glucose | GlcNAc with a D-lactyl ether at C3 | [2][4] |

| Key Functional Group | N-acetyl group at C2 | N-acetyl group (C2) and D-lactyl group (C3) | [4] |

Visualization: Chemical Structures

The critical difference between the two molecules—the lactyl moiety on NAM—is visualized in the diagram below.

Caption: Chemical structures of GlcNAc and NAM, highlighting the distinguishing lactyl group on NAM.

Functional Roles: From Bacterial Walls to Host Signaling

While inextricably linked in the context of bacterial cell walls, NAM and GlcNAc possess distinct and crucial functions across different biological domains.

The Synergistic Role in Peptidoglycan

The primary and most well-understood function of the NAM-GlcNAc pair is the formation of peptidoglycan (also known as murein), the essential, mesh-like component of the bacterial cell wall.[1] This polymer is composed of linear glycan chains of alternating β-(1,4) linked GlcNAc and NAM residues.[1][5]

-

Glycan Backbone: The repeating (GlcNAc-NAM)n disaccharide provides the linear strength of the polymer.[5]

-

Peptide Cross-linking: Crucially, a peptide stem, typically composed of three to five amino acids (e.g., L-Ala-D-isoGln-L-Lys-D-Ala-D-Ala), is attached to the lactyl group of each NAM residue.[4] Enzymes called transpeptidases then cross-link these peptide stems from adjacent glycan chains, creating a rigid, three-dimensional sacculus that encases the bacterium.[1] This structure provides mechanical strength and protects the cell from osmotic lysis.[3]

The diagram below illustrates the fundamental repeating unit of peptidoglycan.

Caption: The repeating disaccharide-peptide unit of bacterial peptidoglycan.

Distinct Functions of N-acetylglucosamine in Eukaryotes

Beyond its structural role in bacteria, GlcNAc is a key player in eukaryotic cell signaling and metabolism.

-

Chitin Synthesis: As a monomer, GlcNAc is polymerized to form chitin, a major structural component in the cell walls of fungi and the exoskeletons of arthropods.[2][6]

-

O-GlcNAcylation: In a signaling process analogous to phosphorylation, a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[7][8] This dynamic and reversible modification, known as O-GlcNAcylation, is critical for regulating the function of numerous proteins, including transcription factors (e.g., NF-κB, p53) and cytoskeletal components.[7][9] The enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) mediate the addition and removal of this sugar, respectively.[8] O-GlcNAcylation is a key mechanism for nutrient sensing, as cellular levels of UDP-GlcNAc (the donor substrate) are tied to glucose metabolism.[8]

Caption: The dynamic cycle of protein O-GlcNAcylation as a nutrient-sensing mechanism.

Distinct Functions of this compound in Host Immunity

NAM and its attached peptide fragments, released during bacterial growth and degradation, are potent signaling molecules for the host innate immune system. They are recognized as Microbe-Associated Molecular Patterns (MAMPs).

-

Immune Recognition: The minimal bioactive peptidoglycan fragment is muramyl dipeptide (MDP), which consists of NAM linked to L-Ala and D-isoGln.[10] MDP is recognized by the cytosolic pattern recognition receptor (PRR) called NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[10][11]

-

Inflammatory Signaling: Upon binding MDP, NOD2 activates downstream signaling cascades, leading to the activation of the transcription factor NF-κB and MAP kinases. This, in turn, drives the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, initiating a host response to bacterial presence.[11] Some studies also suggest NAM itself may have anti-inflammatory properties under certain conditions.[11]

Experimental Protocols

The analysis of NAM and GlcNAc, particularly within the context of peptidoglycan, is crucial for understanding bacterial physiology, antibiotic mechanisms, and host-pathogen interactions.

Protocol: Peptidoglycan Compositional Analysis via UPLC

This protocol outlines a standard method for isolating bacterial peptidoglycan (sacculi) and analyzing its muropeptide composition using Ultra-Performance Liquid Chromatography (UPLC), which offers higher resolution and faster analysis times than traditional HPLC.[12][13][14]

Objective: To determine the relative abundance of different muropeptide fragments, revealing characteristics like cross-linking percentage and glycan chain length.

Methodology:

-

Cell Lysis and Sacculi Isolation:

-

Harvest bacterial culture (e.g., from mid-log phase) by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 4% SDS in phosphate buffer) and boil for 30-60 minutes with stirring to lyse cells and solubilize membranes and cytoplasmic contents.[13]

-

The insoluble peptidoglycan sacculi are pelleted by ultracentrifugation (e.g., >90,000 x g).

-

Perform multiple washes with sterile, HPLC-grade water to completely remove the SDS. This step is critical for downstream enzymatic digestion.[13]

-

-

Protease Treatment (Optional but Recommended):

-

To remove covalently attached lipoproteins (like Braun's lipoprotein in Gram-negative bacteria), resuspend the washed sacculi in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Add proteinase K (e.g., to a final concentration of 200 µg/mL) and incubate at 37°C for 1-2 hours.[13]

-

Inactivate the protease by boiling in 1% SDS, followed by repeated washing with water as in Step 1.

-

-

Enzymatic Digestion:

-

Resuspend the purified sacculi in a digestion buffer (e.g., 25 mM phosphate buffer, pH 6.0).

-

Add a muramidase, such as mutanolysin or cellosyl, which cleaves the β-(1,4) glycosidic bond between NAM and GlcNAc.[12][13]

-

Incubate at 37°C for 4 hours to overnight with agitation, until the suspension becomes clear, indicating solubilization of the peptidoglycan.[12]

-

Stop the reaction by boiling for 5 minutes.

-

-

Reduction of Muropeptides:

-

Adjust the pH of the solubilized muropeptide solution to 8.5-9.0 using a borate buffer.[13]

-

Add sodium borohydride (NaBH₄) to reduce the C1 anomeric carbon of the terminal NAM residue to muramitol. This prevents the formation of multiple chromatographic peaks from the α and β anomers.

-

After incubation (e.g., 30 minutes at room temperature), neutralize the pH to 2.0-4.0 with orthophosphoric acid.[13]

-

-

UPLC Analysis:

-

Separate the reduced muropeptides on a reverse-phase C18 column.

-

Use a gradient of two buffers:

-

Elute with a linear gradient (e.g., 0% to 100% Buffer B over 90-120 minutes).

-

Detect muropeptides by their absorbance at 202-206 nm.

-

Individual peaks can be collected and identified by mass spectrometry (MS).[12][15]

-

Visualization: Peptidoglycan Analysis Workflow

Caption: A streamlined workflow for the analysis of muropeptides by UPLC-MS.

References

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Peptidoglycan Muropeptides: Release, Perception, and Functions as Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycan-dependent signaling: O-linked N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Digestion of Peptidoglycan and Analysis of Soluble Fragments [bio-protocol.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. youtube.com [youtube.com]

- 15. Digestion of Peptidoglycan and Analysis of Soluble Fragments [en.bio-protocol.org]

N-Acetylmuramic Acid: A Core Component of a Potent Pathogen-Associated Molecular Pattern

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylmuramic acid (NAM) is a fundamental monosaccharide unique to bacterial peptidoglycan (PGN), the major structural component of the bacterial cell wall. While NAM itself is not the direct elicitor of the innate immune response, it forms the core of muramyl dipeptide (MDP), the minimal PAMP recognized by the intracellular pattern recognition receptor (PRR), NOD2. This recognition event triggers a signaling cascade culminating in the production of pro-inflammatory cytokines and the orchestration of an effective antibacterial defense. This technical guide provides a comprehensive overview of the role of NAM as a central component of a key PAMP, detailing the molecular mechanisms of recognition, downstream signaling pathways, quantitative aspects of the induced immune response, and methodologies for its study.

Introduction: this compound in the Context of Bacterial PGN

This compound is an ether of N-acetylglucosamine (NAG) and lactic acid.[1] Together with NAG, NAM forms the repeating disaccharide backbone of bacterial PGN.[2][3] A short peptide chain is attached to the lactyl group of NAM, which can be cross-linked to peptides on adjacent glycan strands, creating a rigid, protective mesh-like structure around the bacterium.[1] The presence of NAM is a hallmark of bacteria, making it an ideal target for recognition by the host's innate immune system.[1]

It is crucial to note that NAM alone does not act as a PAMP. Instead, the smallest immunologically active fragment of PGN is muramyl dipeptide (MDP), which consists of this compound linked to a dipeptide, typically L-alanyl-D-isoglutamine.

Recognition of NAM-Containing PAMPs by NOD2

The primary intracellular sensor for MDP is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a member of the NOD-like receptor (NLR) family. NOD2 is predominantly expressed in the cytoplasm of immune cells, such as macrophages, dendritic cells, and monocytes, as well as intestinal epithelial cells.

Molecular Interaction and Binding Affinity

NOD2 directly binds to MDP with high affinity, an interaction mediated by its C-terminal leucine-rich repeat (LRR) domain. The binding of MDP induces a conformational change in NOD2, leading to its activation.

| Ligand | Receptor Domain | Method | Binding Affinity (KD) | Reference(s) |

| Muramyl Dipeptide (MDP) | NOD2 (full-length) | Surface Plasmon Resonance (SPR) | 51 ± 18 nM | [4][5] |

| Muramyl Dipeptide (MDP) | NOD2 (LRR domain) | Surface Plasmon Resonance (SPR) | 212 ± 24 nM | [6] |

| This compound | NOD2 | Not Applicable | No binding observed | [7] |

Table 1: Binding Affinities of NAM-containing Ligands to NOD2.

The NOD2 Signaling Pathway

Upon MDP binding, NOD2 undergoes a series of molecular events that culminate in the activation of pro-inflammatory transcription factors.

-

Oligomerization and Recruitment of RIPK2: Ligand-bound NOD2 molecules self-oligomerize via their central nucleotide-binding domain (NBD). This conformational change exposes the N-terminal caspase recruitment domains (CARDs), which then recruit the serine/threonine kinase RIPK2 (also known as RICK).

-

Ubiquitination of RIPK2: The recruitment of RIPK2 to the NOD2 signaling complex, termed the "nodosome," is a critical step that leads to its polyubiquitination. This process is mediated by several E3 ubiquitin ligases, including XIAP, cIAP1/2, and TRIM27. K63-linked polyubiquitin chains act as a scaffold to recruit downstream signaling components, while K48-linked chains can target proteins for proteasomal degradation, thus regulating the signaling response.

-

Activation of NF-κB and MAPKs: Polyubiquitinated RIPK2 recruits and activates the TAK1 complex, which in turn phosphorylates and activates the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Concurrently, the TAK1 complex activates the mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK, which also contribute to the inflammatory response.

Quantitative Dose-Dependent Cytokine Responses

The stimulation of cells with NAM-containing PAMPs, such as MDP, results in a dose-dependent secretion of various pro-inflammatory cytokines. The potency of the response can be influenced by the specific structure of the muramyl peptide and the presence of other immune stimuli.

| Cell Type | Stimulant | Concentration (µg/mL) | Cytokine Measured | Cytokine Level (pg/mL) (approx.) | Reference(s) |

| Mouse Peritoneal Macrophages | N-acetyl-MDP + LPS | 10 | TNF-α | ~1000 | |

| Mouse Peritoneal Macrophages | N-glycolyl-MDP + LPS | 1 | TNF-α | ~1500 | |

| Mouse Peritoneal Macrophages | N-acetyl-MDP + TDM | 10 | IL-6 | ~400 | |

| Mouse Peritoneal Macrophages | N-glycolyl-MDP + TDM | 1 | IL-6 | ~600 | |

| Human PBMCs | MDP | 1 | IL-1β | ~200 | |

| Human PBMCs | MDP | 1 | IL-6 | ~4000 | |

| Human PBMCs | MDP | 1 | TNF-α | ~1500 | |

| Human Monocyte-derived Macrophages | MDP (chronic stimulation) | 100 | TNF-α | Downregulated |

Table 2: Quantitative Cytokine Responses to NAM-containing PAMPs.

Notably, N-glycolyl MDP, found in mycobacteria, is a more potent activator of NOD2 than N-acetyl MDP, inducing stronger cytokine responses at lower concentrations.

Experimental Protocols

Cell Culture and Stimulation

-

Cell Lines: Human monocytic cell lines (e.g., THP-1) or murine macrophage cell lines (e.g., RAW 264.7) are commonly used. Primary cells such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs) provide a more physiologically relevant model.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Stimulation: Cells are seeded in appropriate culture plates (e.g., 24-well or 96-well plates) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentrations of MDP or other stimulants. Supernatants are collected at various time points (e.g., 6, 12, or 24 hours) for cytokine analysis, and cell lysates can be prepared for analysis of intracellular signaling events.

Cytokine Quantification by ELISA

This protocol outlines a general sandwich ELISA procedure for quantifying cytokines in culture supernatants.

-

Plate Coating: Dilute the capture antibody to 1-4 µg/mL in a suitable binding solution and add 100 µL to each well of a 96-well high-protein-binding ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate 3 times. Prepare a standard curve by serially diluting a known concentration of the recombinant cytokine. Add 100 µL of standards and experimental samples (culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate 4 times. Add 100 µL of the biotinylated detection antibody (diluted to 0.5-2 µg/mL in blocking buffer) to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate 4 times. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate 5-7 times. Add 100 µL of a chromogenic substrate (e.g., TMB) to each well. Allow the color to develop for 15-30 minutes in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Co-Immunoprecipitation (Co-IP) for NOD2-RIPK2 Interaction

This protocol is for demonstrating the interaction between NOD2 and RIPK2 upon MDP stimulation.

-

Cell Lysis: Culture cells (e.g., HEK293T cells transiently transfected with tagged NOD2 and RIPK2 constructs) and stimulate with MDP (e.g., 10 µg/mL) for the desired time. Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysates to pellet cellular debris. Incubate the supernatant with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add the primary antibody against one of the proteins of interest (e.g., anti-NOD2) to the supernatant and incubate overnight at 4°C with gentle rotation. Add fresh protein A/G-agarose beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both proteins of interest (e.g., anti-NOD2 and anti-RIPK2) to confirm their co-precipitation.

Conclusion and Future Directions

This compound, as a core component of muramyl dipeptide, plays a pivotal role in the initiation of innate immune responses to bacterial infections through its recognition by NOD2. The elucidation of this pathway has provided significant insights into host-pathogen interactions and the pathogenesis of inflammatory diseases such as Crohn's disease, where mutations in NOD2 are a major genetic risk factor. For drug development professionals, the NOD2 signaling pathway presents a promising target for the development of novel adjuvants for vaccines and immunotherapies. A deeper understanding of the structure-activity relationships of different NAM-containing PAMPs and the regulatory mechanisms of the NOD2 signaling cascade will be crucial for the rational design of such therapeutic agents. Future research should focus on the in vivo dynamics of NAM-containing PAMP recognition and signaling, the interplay between NOD2 and other PRRs, and the development of highly specific modulators of this critical innate immune pathway.

References

- 1. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOD2 Agonist Promotes the Production of Inflammatory Cytokines in VSMC in Synergy with TLR2 and TLR4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Macrophage activation for antitumour function by muramyl dipeptide-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased NOD2-mediated recognition of N-glycolyl muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NF-κB1 Inhibits NOD2-Induced Cytokine Secretion through ATF3-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Lactyl Ether Group of N-Acetylmuramic Acid: A Linchpin of Bacterial Cell Wall Architecture and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The D-lactyl ether group at the C3 position of N-acetylmuramic acid (NAM) is a defining and indispensable feature of the bacterial cell wall. Far from being a simple structural element, this moiety is central to the biosynthesis of peptidoglycan, the integrity of the bacterial cell, and the complex processes of cell wall recycling. Its unique chemical nature serves as the critical attachment point for the peptide stems that are ultimately cross-linked to form the protective, shape-maintaining peptidoglycan sacculus. The enzymes responsible for the formation and cleavage of this ether bond—MurA/MurB and MurQ, respectively—are validated and promising targets for antimicrobial drug development. This guide provides a detailed examination of the lactyl ether group's lifecycle, its functional importance, quantitative data on related enzymatic activities, and key experimental protocols for its study.

Introduction to the D-Lactyl Ether Moiety

The bacterial cell wall is a remarkable macromolecular structure, primarily composed of peptidoglycan (PG), also known as murein.[1] This polymer consists of long glycan chains of alternating β-(1,4) linked N-acetylglucosamine (NAG) and this compound (NAM) residues.[2][3] What distinguishes NAM from NAG, and indeed from most sugars found in eukaryotes, is the presence of a D-lactic acid molecule linked to the C3 position of the N-acetylglucosamine backbone via an ether bond.[4] This lactyl ether group is the foundational element that enables the connection of the glycan strands to the peptide portion of the peptidoglycan, thereby facilitating the creation of a rigid, three-dimensional meshwork essential for bacterial survival.[5][6]

The Pivotal Role in Peptidoglycan Biosynthesis

The journey of the lactyl ether group begins in the cytoplasm with two sequential and essential enzymatic reactions that commit NAG to the peptidoglycan pathway. These steps result in the synthesis of UDP-N-acetylmuramic acid, the core precursor for the peptide stem addition.[7]

Formation of the Lactyl Ether Group: The MurA and MurB Pathway

The synthesis of the lactyl ether moiety is a two-step process catalyzed by the enzymes MurA and MurB.[8]

-

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): This enzyme initiates the process by catalyzing the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[9][10] This reaction forms UDP-N-acetylglucosamine-enolpyruvate. The antibiotic fosfomycin is a potent inhibitor of MurA, acting as a PEP analogue and covalently binding to a critical cysteine residue in the enzyme's active site.[10]

-

MurB (UDP-N-acetylenolpyruvylglucosamine reductase): The enolpyruvyl group is then reduced by MurB, an NADPH-dependent oxidoreductase, to a D-lactyl group.[11][12] This reduction stereospecifically forms the D-lactyl ether linkage, completing the synthesis of UDP-NAM.

This pathway is not merely a synthetic route but a critical control point and a proven target for antibiotics.

The Bridge to the Peptide Stem

The carboxyl group of the D-lactyl moiety is the sole attachment point for a short peptide stem, typically composed of three to five amino acids, including unique D-amino acids.[2][4] This covalent linkage is formed by a series of ATP-dependent ligases (MurC, MurD, MurE, and MurF), which sequentially add amino acids to the lactyl group of UDP-NAM.[7] Without the lactyl ether group, the glycan backbone could not be connected to the peptide units, preventing the formation of a cross-linked, functional peptidoglycan layer.

Structural and Functional Importance in the Cell Wall

The lactyl ether group is fundamental to the structural integrity and protective function of the bacterial cell wall.

Conferring Three-Dimensional Architecture

The peptide stems, anchored to the NAM residues via the lactyl ether, are covalently cross-linked to stems on adjacent glycan strands by transpeptidase enzymes.[3] This cross-linking creates a robust, mesh-like sacculus around the cytoplasmic membrane, providing mechanical strength and protecting the cell from osmotic lysis.[5] The orientation and flexibility of the lactyl ether linkage are critical for the correct positioning of the peptide stems to allow for efficient cross-linking and the overall architecture of the cell wall.

Interaction with Lytic Enzymes

The glycan backbone of peptidoglycan is a target for lytic enzymes, such as lysozyme, which hydrolyzes the β-(1,4) glycosidic bond between NAM and NAG.[13] While lysozyme's primary interaction is with the sugar rings, modifications in the vicinity of the lactyl ether group can modulate its activity. For example, O-acetylation of the C6 hydroxyl group of NAM can sterically hinder lysozyme binding, providing a mechanism of resistance for some pathogenic bacteria.[14]

The Lactyl Ether Group in Peptidoglycan Recycling

Bacteria are highly efficient and constantly remodel their cell wall during growth and division. This process involves the breakdown of existing peptidoglycan and the recycling of its components. The lactyl ether bond plays a central role in the catabolism of NAM.

The MurQ Etherase Pathway

Many bacteria possess a sophisticated recycling pathway to salvage NAM from the environment or from their own cell wall turnover. In Escherichia coli and other bacteria, NAM is transported into the cell and phosphorylated to this compound 6-phosphate (MurNAc-6P). This molecule is then targeted by a specific enzyme, MurQ , also known as MurNAc-6-P etherase.[2][6]

MurQ catalyzes the cleavage of the D-lactyl ether bond of MurNAc-6P, yielding N-acetylglucosamine 6-phosphate (GlcNAc-6P) and D-lactate.[4] The GlcNAc-6P can then enter central metabolism or be reused for new cell wall synthesis, demonstrating a highly economical cellular strategy. The mechanism is a lyase-type β-elimination/hydration reaction, rather than a simple hydrolysis.[4]

Quantitative Data Summary

The enzymes involved in the formation of the lactyl ether group have been characterized kinetically. This data is crucial for understanding their efficiency and for the development of targeted inhibitors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| MurA | Enterococcus faecium | Phosphoenolpyruvate (PEP) | 6.35 ± 0.88 | 1.81 ± 0.06 | [5] |